molecular formula C12H12ClNO2 B6159501 4-(6-chloro-1H-indol-3-yl)butanoic acid CAS No. 91395-87-8

4-(6-chloro-1H-indol-3-yl)butanoic acid

Cat. No. B6159501
CAS RN: 91395-87-8
M. Wt: 237.7
InChI Key:
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Description

“4-(6-chloro-1H-indol-3-yl)butanoic acid” is a chemical compound that is not widely documented. It is a derivative of indole, a heterocyclic compound, and butanoic acid . Indole derivatives are known to exhibit a distinct reactivity and play a significant role in cell biology .


Synthesis Analysis

The synthesis of similar indole-based compounds has been reported in the literature . For instance, “4-(1H-indol-3-yl)butanoic acid” was transformed into “ethyl 4-(1H-indol-3-yl)butanoate” through a reaction involving absolute ethanol and concentrated sulfuric acid .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-chloro-1H-indol-3-yl)butanoic acid involves the synthesis of 6-chloro-1H-indole, which is then reacted with butyric acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "aniline", "sodium hydroxide", "butyric acid", "thionyl chloride", "triethylamine", "potassium carbonate", "acetic anhydride", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium nitrite", "copper(I) chloride", "sodium iodide", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "diethyl ether", "petroleum ether" ], "Reaction": [ "Synthesis of 6-chloro-1H-indole:", "1. Dissolve aniline in acetic acid and cool to 0°C.", "2. Add a solution of sodium nitrite in water dropwise while stirring.", "3. Add a solution of copper(I) chloride in water and stir for 10 minutes.", "4. Add a solution of sodium iodide in water and stir for 10 minutes.", "5. Add a solution of 4-chlorobenzenesulfonyl chloride in ethyl acetate and stir for 1 hour.", "6. Extract the product with ethyl acetate and wash with sodium bicarbonate and water.", "7. Dry over sodium sulfate and evaporate the solvent to obtain 6-chloro-1H-indole.", "Synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid:", "1. Dissolve 6-chloro-1H-indole and butyric acid in diethyl ether.", "2. Add thionyl chloride dropwise while stirring.", "3. Add triethylamine and stir for 1 hour.", "4. Evaporate the solvent and dissolve the residue in acetic anhydride.", "5. Add sodium acetate and stir for 1 hour.", "6. Add water and extract the product with ethyl acetate.", "7. Wash with sodium bicarbonate and water.", "8. Dry over magnesium sulfate and evaporate the solvent to obtain 4-(6-chloro-1H-indol-3-yl)butanoic acid." ] }

CAS RN

91395-87-8

Product Name

4-(6-chloro-1H-indol-3-yl)butanoic acid

Molecular Formula

C12H12ClNO2

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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